Urdamycinone F is derived from the marine-derived bacterium Streptomyces fradiae. It belongs to the angucycline family, characterized by a polycyclic aromatic core structure. This compound, along with its analogs, is classified as an antibiotic due to its ability to inhibit bacterial growth and its potential therapeutic applications in oncology and infectious diseases .
The synthesis of urdamycinone F has garnered attention due to its complex structure. Various synthetic routes have been explored, including total synthesis approaches that utilize stereoselective methods. Research has indicated that a combination of glycosylation reactions and cyclization strategies are essential for constructing the core structure of urdamycinone F. For instance, one notable method involves the use of a Diels–Alder reaction to form the polycyclic framework characteristic of angucyclines .
In recent studies, researchers have employed advanced techniques such as high-resolution electrospray ionization mass spectrometry (HRESIMS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate the structure and confirm the synthesis of urdamycinone F .
The molecular formula of urdamycinone F is . Its structure features a complex arrangement of rings typical of angucyclines. The stereochemistry plays a crucial role in its biological activity, with specific configurations at various carbon centers influencing its interaction with biological targets. The compound's three-dimensional conformation has been analyzed using techniques such as circular dichroism spectroscopy, which aids in understanding its absolute configuration .
Urdamycinone F participates in various chemical reactions typical for angucycline antibiotics. These reactions include hydrolysis, which can lead to the formation of simpler sugar moieties and aglycones. The compound's reactivity is influenced by its functional groups, enabling it to undergo transformations that can enhance its antibiotic properties or alter its pharmacological profile. For example, modifications at specific carbon positions can yield derivatives with improved efficacy or reduced toxicity .
The mechanism of action of urdamycinone F primarily involves interference with bacterial RNA synthesis. By binding to the bacterial ribosome, it inhibits protein synthesis, ultimately leading to cell death. This action is particularly effective against Gram-positive bacteria due to their cell wall structure, which allows for easier penetration of the antibiotic . Additionally, studies have shown that urdamycinone F can induce apoptosis in murine leukemia cells through mechanisms that are still being elucidated.
Urdamycinone F exhibits several notable physical properties:
Chemical properties include stability under acidic conditions but susceptibility to hydrolysis under alkaline conditions, which can affect its biological activity .
Urdamycinone F has significant applications in scientific research and pharmacology:
Urdamycinone F belongs to the urdamycin subgroup of angucyclines, characterized by their angular benz[α]anthracene tetracyclic scaffold and frequent C-glycosidic linkages to deoxy-sugars. Taxonomically, it originates from Streptomyces fradiae strains, notably Tü2717, which produce complex urdamycin mixtures through dedicated biosynthetic gene clusters (BGCs) [2] [4]. Biogenetically, it functions as a late-stage intermediate in the urdamycin pathway, positioned after aglycone formation but before glycosyltransferase-mediated sugar attachments [4].
The compound's biosynthesis follows the classical angucycline route (Route I), where a decaketide chain undergoes regiospecific cyclization via a folding pattern distinct from anthracycline-derived angucyclines (Route II) [3]. Key enzymatic steps include:
Table 2: Key Enzymatic Components in Angucycline Biogenesis
Enzyme Type | Representative Gene | Function in Urdamycinone F Biosynthesis |
---|---|---|
Ketosynthase α | lanA/urdA | Decaketide chain elongation |
Chain Length Factor | lanB/urdB | Control of decaketide chain length |
Acyl Carrier Protein | lanC/urdC | Decaketide intermediate tethering |
C9-Ketoreductase | lanD | Early-stage ketoreduction |
Cyclase/Aromatase | lanF/urdF | Angular tetracyclization of decaketide |
Urdamycinone F was first isolated during biosynthetic studies of the urdamycin complex in Streptomyces fradiae Tü2717. Initially identified as a minor aglycone component in mutant strains, its structural elucidation relied on comparative analysis with urdamycins A–E and spectroscopic techniques (notably 2D-NMR) [2]. The "urdamycinone" designation follows angucycline nomenclature conventions: the suffix "-one" denotes its status as an unglycosylated aglycone precursor, while "F" indicates its sequential identification within the urdamycin series [2] [4].
Historically, its discovery emerged from targeted gene inactivation studies of glycosyltransferases (GTs) in the urdamycin BGC:
Table 3: Structural Evolution of Urdamycin Congeners
Compound | Core Structure | Glycosylation Pattern | Biosynthetic Relationship |
---|---|---|---|
Aquayamycin | Tetracyclic aglycone | Non-glycosylated | Early shunt product |
Urdamycinone F | 12b-Hydroxy aglycone | Non-glycosylated | Glycosylation substrate |
Urdamycin B | Tetracyclic | C12b-L-diolivose | UrdGT1a product |
Urdamycin A | Tetracyclic | C12b-L-tetrasaccharide | Fully elaborated derivative |
Urdamycinone F serves dual roles in biomedical research: as a biosynthetic probe for antibiotic engineering and as a direct cytotoxin against cancer cells. Its bioactivity stems from the planar benz[α]anthracene core, which enables DNA intercalation and topoisomerase inhibition – mechanisms shared with clinically used anthracyclines like doxorubicin [1] [3]. In pancreatic cancer models (MIA PaCa-2), structurally related aglycones like galtamycinone exhibit IC₅₀ values of 0.9–1.2 μg/mL, underscoring angucycline scaffolds' therapeutic potential [1].
Key research applications include:
Table 4: Bioactivity of Urdamycinone F-Related Angucyclines
Compound | Biological Activity | Experimental Model | Reference |
---|---|---|---|
Urdamycin F aglycone | DNA intercalation | In vitro topoisomerase assay | [3] |
Balmoralmycin | Cytotoxicity (IC₅₀ = 0.9–1.2 μg/mL) | MIA PaCa-2 pancreatic cancer | [1] |
C-Olivosyltetrangulol | Antiproliferative activity | Solid tumor cell lines | [1] |
Simocyclinone D8 | DNA gyrase inhibition | Gram-positive bacteria | [3] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1